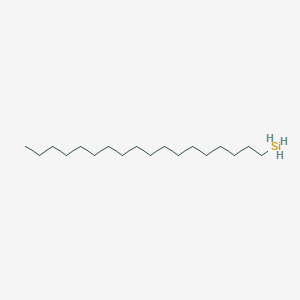

octadecylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Octadecylsilane is an organosilicon compound that consists of a long-chain hydrocarbon (18 carbons) bonded to a silicon atom through a carbon-silicon bond. It is widely used in various applications due to its high surface activity, making it an excellent adsorbent for non-polar organic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Octadecylsilane can be synthesized through various methods, including sol-gel and grafting techniques. In the sol-gel method, silicon alkoxides are combined, involving hydrolysis and condensation reactions. Hydrolysis leads to the formation of silicon-oxygen-hydrogen bonds, while condensation reactions produce siloxane bonds, generating the bulk skeleton of silica . The grafting method involves reacting commercial silica with modifying molecules in a slurry system, where the silanol groups from the silica react with ligands from the modifying molecule .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting silica gel with octadecyl trichlorosilane in the presence of triethylamine and dry toluene. The reaction is carried out under magnetic agitation and nitrogen atmosphere at 105°C for 24 hours. The product is then washed with various solvents and dried in vacuo .

Análisis De Reacciones Químicas

Types of Reactions: Octadecylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used as a modifying agent for montmorillonite clay nanoparticles, which are used as filler materials in the synthesis of poly(methyl methacrylate) composites .

Common Reagents and Conditions: Common reagents used in reactions with this compound include silicon alkoxides, triethylamine, and dry toluene. The reactions are typically carried out under controlled temperature and atmospheric conditions to ensure the desired product formation .

Major Products Formed: The major products formed from reactions involving this compound include modified silica surfaces and various composites used in industrial applications .

Aplicaciones Científicas De Investigación

Octadecylsilane has a wide range of scientific research applications. It is extensively used to modify the chemical and physical properties of surfaces by forming self-assembled monolayers through physical adsorption or covalent bonding . These monolayers are stabilized by attractive van der Waals packing of the alkyl chains, making them useful in organic field-effect transistors and other electronic devices .

In addition, this compound-modified silicas are used in the adsorption of aromatic compounds, making them valuable in environmental monitoring and pollution control . The compound is also used as a modifying agent for montmorillonite clay nanoparticles, enhancing the properties of polymer composites .

Mecanismo De Acción

The mechanism of action of octadecylsilane involves its ability to form strong bonds with silica surfaces, creating a hydrophobic layer that can adsorb non-polar organic compounds . This hydrophobic layer is formed through the covalent bonding of the this compound molecules to the silica surface, followed by the stabilization of the alkyl chains through van der Waals interactions .

Comparación Con Compuestos Similares

Octadecylsilane is often compared with other alkylsilanes, such as octylsilane (C8). The primary difference between these compounds lies in the length of their carbon chains. This compound has 18 carbon atoms, while octylsilane has only 8 . This difference in chain length affects their retention properties, with this compound exhibiting higher retention for non-polar compounds compared to octylsilane .

Other similar compounds include octadecyltrimethoxysilane and octadecyltrichlorosilane, which are also used to modify silica surfaces and enhance the properties of various materials .

Propiedades

IUPAC Name |

octadecylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1,19H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJSFYQNRXLOIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[SiH3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18623-11-5 |

Source

|

| Record name | Octadecylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18623-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.